methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which combines a thiazole ring with a pyrimidine ring, making it a subject of interest in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized with thiourea to yield the desired thiazolopyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolopyrimidine derivatives.
Scientific Research Applications
Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
- Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Methyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C19H22N2O5S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-6-26-13-8-7-12(9-14(13)24-4)16-15(18(23)25-5)10(2)20-19-21(16)17(22)11(3)27-19/h7-9,11,16H,6H2,1-5H3 |
InChI Key |
AZOBMXNQKHNDMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC)OC |
Origin of Product |
United States |
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